(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Description

Properties

IUPAC Name |

(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYZPDHMMZGQAP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567409 | |

| Record name | N-(Pyrazine-2-carbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114457-94-2 | |

| Record name | N-(Pyrazinylcarbonyl)-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114457942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Pyrazine-2-carbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(PYRAZINYLCARBONYL)-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R67B83S2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: Physicochemical Properties and Synthetic Insights

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic and physicochemical properties of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key intermediate in the synthesis of the proteasome inhibitor Bortezomib. This document delves into the structural attributes, acid-base characteristics, solubility, and stability of this compound. Furthermore, it outlines a detailed synthetic protocol and discusses its significance in pharmaceutical development, offering field-proven insights for researchers and drug development professionals.

Introduction

This compound, also known as N-(Pyrazinylcarbonyl)-L-phenylalanine, is a pivotal molecule in the landscape of modern medicinal chemistry. Its primary significance lies in its role as a direct precursor to Bortezomib, a first-in-class dipeptidyl boronic acid proteasome inhibitor that has transformed the treatment paradigm for multiple myeloma and other hematological malignancies. A thorough understanding of the fundamental properties of this intermediate is paramount for process optimization, impurity profiling, and the development of robust manufacturing protocols. This guide aims to provide an in-depth analysis of its chemical and physical characteristics, moving beyond a superficial overview to deliver actionable insights for the scientific community.

Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is essential for its handling, formulation, and the design of subsequent synthetic transformations.

Structural and Molecular Data

| Property | Value | Source(s) |

| IUPAC Name | (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid | [1] |

| Synonyms | N-(Pyrazinylcarbonyl)-L-phenylalanine, Bortezomib Acid Analog | [1][2] |

| CAS Number | 114457-94-2 | [3][4][5][6] |

| Molecular Formula | C₁₄H₁₃N₃O₃ | [4][5] |

| Molecular Weight | 271.27 g/mol | [4] |

| Appearance | White to light beige solid/crystal powder | [2][7] |

| Melting Point | 166-169 °C | [8] |

Acid-Base Properties: A Dichotomy of Functionality

The structure of this compound presents an interesting case study in acid-base chemistry, possessing both a carboxylic acid group and a pyrazine ring with two nitrogen atoms.

-

Acidic Character : The most prominent acidic functional group is the carboxylic acid , which is expected to have a pKa value typical for α-amino acid derivatives. This acidity is crucial for its reactivity and for purification strategies such as salt formation.

-

Basic Character : The pyrazine ring contains two nitrogen atoms in a 1,4-relationship. Unsubstituted pyrazine is a very weak base, with a pKa of approximately 0.65 for its conjugate acid.[4] This low basicity is a consequence of the electron-withdrawing nature of the two nitrogen atoms within the aromatic ring.[4][6] In the case of the title compound, the pyrazine ring is substituted with a carboxamide group. The carbonyl moiety of the amide is strongly electron-withdrawing, which is expected to further decrease the electron density on the pyrazine ring and, consequently, render the pyrazine nitrogens even less basic than in the parent pyrazine. Therefore, for all practical purposes in aqueous media at physiological pH, the pyrazine moiety of this molecule can be considered non-basic.

-

Amide N-H Acidity : A predicted pKa value of 13.93 has been reported, which is likely associated with the amide N-H proton.[7] This indicates that the amide proton is very weakly acidic and will not deprotonate under normal physiological or synthetic conditions.

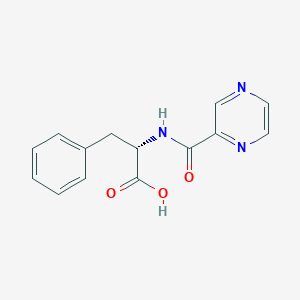

The interplay of these functional groups is visually represented in the following diagram:

Caption: Acid-base properties of the title compound.

Solubility and Partition Coefficient

| Property | Value | Source(s) |

| Solubility | Soluble in DMSO, sparingly soluble in methanol. | [7] |

| Predicted logP | 1.3 | [9] |

The predicted octanol-water partition coefficient (logP) of 1.3 suggests a moderate lipophilicity. This property is a critical determinant of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Stability

While specific stability studies on this compound are not extensively published, general knowledge of related compounds provides valuable insights. Pyrazine carboxamide derivatives are generally thermally stable.[2] However, the amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is recommended to keep the compound in a cool, dry place.[10]

Synthesis

The synthesis of this compound is a well-established process, typically involving the acylation of L-phenylalanine with a pyrazine-2-carboxylic acid derivative. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis from L-Phenylalanine

This protocol involves a two-step process: esterification of L-phenylalanine followed by acylation and subsequent saponification.

Step 1: Esterification of L-Phenylalanine

-

Suspend L-phenylalanine in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the methyl ester of L-phenylalanine as a hydrochloride salt.

Step 2: Acylation and Saponification

-

Dissolve pyrazine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane).

-

Activate the carboxylic acid using a coupling agent (e.g., thionyl chloride to form the acid chloride, or a peptide coupling reagent like HATU).

-

In a separate flask, dissolve the L-phenylalanine methyl ester hydrochloride from Step 1 in a suitable solvent and add a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride.

-

Slowly add the activated pyrazine-2-carboxylic acid to the L-phenylalanine methyl ester solution at a controlled temperature.

-

Monitor the reaction by TLC until completion.

-

Work up the reaction mixture to isolate the N-acylated methyl ester.

-

Dissolve the crude ester in a mixture of acetone and water.[3]

-

Adjust the pH to 12-13 with a 2N NaOH solution at 0-5 °C.[3]

-

Stir the mixture for approximately 2 hours, monitoring the saponification by TLC.[3]

-

Upon completion, cool the mixture in an ice-water bath and acidify to pH 2-3 with hydrochloric acid to precipitate the product.[3]

-

Filter the white solid, wash with water and ether, and dry to yield this compound.[3]

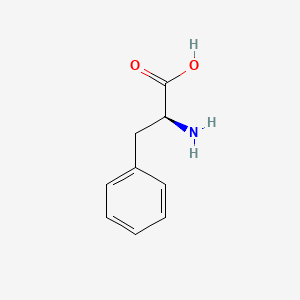

Caption: General synthetic workflow for the title compound.

Biological and Pharmaceutical Significance

Key Intermediate in Bortezomib Synthesis

The primary and most critical application of this compound is its role as a late-stage intermediate in the synthesis of Bortezomib.[3][11] Bortezomib's mechanism of action involves the reversible inhibition of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation. By inhibiting the proteasome, Bortezomib disrupts various cellular processes, leading to apoptosis, particularly in rapidly dividing cancer cells. The structural integrity and high purity of this compound are therefore of utmost importance to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).

Potential Intrinsic Biological Activities

While its use as an intermediate is well-established, the structural motifs within this compound suggest potential for intrinsic biological activity. Pyrazine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities. The presence of the pyrazine-2-carboxamide moiety, coupled with the L-phenylalanine backbone, makes it a candidate for investigation in several areas:

-

Enzyme Inhibition : The structure bears resemblance to dipeptide units, suggesting it could be explored as an inhibitor of various proteases or other enzymes that recognize peptide substrates.

-

Antimicrobial Properties : Pyrazine and its derivatives have been investigated for their antimicrobial and antitubercular activities.

-

Receptor Modulation : The combination of aromatic and hydrogen-bonding features could enable interaction with various biological receptors.

It is important to note that while these are potential areas of investigation, the primary and documented role of this compound remains as a synthetic intermediate.

Conclusion

This compound is a molecule of significant industrial and pharmaceutical relevance. This guide has provided a detailed examination of its fundamental physicochemical properties, with a particular focus on its dual acidic and very weakly basic nature. The outlined synthetic protocol offers a practical framework for its preparation. While its primary value lies in its role as a precursor to Bortezomib, its inherent structural features suggest avenues for future research into its own potential biological activities. A thorough grasp of the concepts presented herein is essential for any scientist or researcher working with this important compound.

References

- PubChem. N-(pyrazine-2-yl-carbonyl)-L-phenylalanine. National Center for Biotechnology Information.

- PubChem. N-(Pyrazinylcarbonyl)-L-phenylalanine. National Center for Biotechnology Information.

- Ningbo Inno Pharmchem Co., Ltd. The Chemical Profile and Applications of Pyrazinylcarbonyl-L-phenylalanine.

- Starshine Chemical. N-(Pyrazinylcarbonyl)-L-phenylalanine.

- PubChem. N-(Pyrazinylcarbonyl)-L-phenylalanine. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyrazinylcarbonyl-L-phenylalanine in Modern Cancer Therapy.

- Pharmaffiliates. Bortezomib Acid Analog.

- MySkinRecipes. This compound.

- Reddit. Let's discuss the basicity of pyrazine and pyrimidine.

- MySkinRecipes. This compound.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. reddit.com [reddit.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrazine - Wikipedia [en.wikipedia.org]

- 7. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID CAS#: 114457-94-2 [m.chemicalbook.com]

- 8. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for Pyrazine (HMDB0034176) [hmdb.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide on (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (CAS: 114457-94-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of a Chiral Precursor

In the landscape of modern medicinal chemistry, the journey from a simple molecule to a life-saving therapeutic is one of precision, foresight, and an intimate understanding of molecular interactions. (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a molecule of unassuming complexity, stands as a testament to this principle. It is not merely a chemical intermediate; it is a critical architectural component, a keystone in the synthesis of Bortezomib, a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1][2] This guide serves as a comprehensive technical exploration of this pivotal compound, offering not just protocols and data, but a deeper insight into its synthesis, characterization, and profound role in the architecture of a targeted cancer therapy. As we dissect its properties and applications, we uncover the causal links between its specific stereochemistry, its constituent moieties—the L-phenylalanine backbone and the pyrazine-2-carboxamide cap—and the ultimate therapeutic efficacy of the final drug product.

Molecular Identity and Physicochemical Landscape

This compound is a chiral carboxylic acid derivative of the essential amino acid L-phenylalanine.[3] The molecule's structure is a deliberate amalgamation of a biologically recognized scaffold and a synthetically versatile heterocyclic moiety.

| Identifier | Value | Source |

| CAS Number | 114457-94-2 | [4] |

| Molecular Formula | C₁₄H₁₃N₃O₃ | [4] |

| Molecular Weight | 271.27 g/mol | [5] |

| IUPAC Name | (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid | [5] |

| Synonyms | N-(Pyrazinylcarbonyl)-L-phenylalanine, Bortezomib Acid Analog | [5][6] |

| InChI | 1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1 | [5] |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2 | [5] |

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | White to light beige solid/crystal powder | |

| Melting Point | 166-169 °C | [6] |

| Boiling Point | 573.8 ± 50.0 °C (Predicted) | [6] |

| Density | 1.323 g/cm³ (Predicted) | [6] |

| Solubility | Sparingly soluble in DMSO and Methanol | [6] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |

The Strategic Role in Bortezomib Synthesis

The primary and most significant application of this compound is its function as a key chiral building block in the synthesis of Bortezomib.[6] Bortezomib is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[1][2] By inhibiting the proteasome, Bortezomib disrupts cellular homeostasis, leading to the accumulation of pro-apoptotic factors and ultimately inducing programmed cell death in cancer cells.[7][8]

The structure of Bortezomib can be deconstructed into three key components: a boronic acid warhead, a leucine fragment, and a capping group derived from this compound. This capping group, composed of a pyrazine ring and an L-phenylalanine moiety, plays a crucial role in the drug's interaction with the proteasome. Structure-activity relationship (SAR) studies have demonstrated that these components are critical for the high affinity and specificity of Bortezomib for the chymotrypsin-like active site of the proteasome's β5 subunit.[9][10] The stereochemistry of the phenylalanine component is particularly vital; analogs with the (R)-configuration exhibit significantly reduced potency.[9]

Figure 1: Logical workflow for the synthesis of Bortezomib, highlighting the central role of the title compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from commercially available L-phenylalanine methyl ester and 2-pyrazinecarboxylic acid. The following protocol is a robust and validated method.

Step 1: Amide Bond Formation

The initial step involves the formation of an amide bond between the primary amine of L-phenylalanine methyl ester and the carboxylic acid of 2-pyrazinecarboxylic acid. This is commonly achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride.

-

Rationale: Direct amidation between a carboxylic acid and an amine is generally unfavorable and requires harsh conditions. Conversion to an acid chloride, using a reagent like thionyl chloride (SOCl₂), creates a highly electrophilic carbonyl carbon, facilitating a rapid and high-yielding reaction with the amine nucleophile under mild conditions.

Protocol:

-

Activation of 2-Pyrazinecarboxylic Acid: In a fume hood, dissolve 2-pyrazinecarboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Thionyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This step is critical as residual thionyl chloride can interfere with the subsequent amidation.

-

Amidation Reaction: Dissolve the resulting 2-pyrazinecarbonyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -5 to 0 °C in an ice bath.

-

In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride in DCM and add a tertiary amine base, such as triethylamine (TEA), to neutralize the hydrochloride and liberate the free amine. The use of a non-nucleophilic base is crucial to prevent side reactions.

-

Slowly add the L-phenylalanine methyl ester solution to the cooled 2-pyrazinecarbonyl chloride solution. The addition of a slight excess of TEA is often employed to scavenge the HCl byproduct of the reaction.

-

Allow the reaction to stir at low temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and HCl, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(pyrazinylcarbonyl)-L-phenylalanine methyl ester as a crude solid.

Step 2: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Rationale: Saponification is a base-catalyzed hydrolysis of an ester. The use of a strong base, such as sodium hydroxide (NaOH), in an aqueous-organic solvent mixture ensures efficient conversion. Maintaining a high pH (12-13) drives the reaction to completion. Cooling the reaction mixture is essential to control the exothermicity of the neutralization and to minimize potential side reactions.

Protocol:

-

Hydrolysis: Dissolve the crude N-(pyrazinylcarbonyl)-L-phenylalanine methyl ester in a suitable solvent like acetone.[6] While cooling in an ice-water bath, slowly add a 2N aqueous solution of NaOH dropwise until the pH of the solution reaches 12-13.[6]

-

Stir the reaction mixture for approximately 2 hours, monitoring its completion by TLC.[6]

-

Acidification and Precipitation: After the hydrolysis is complete, cool the reaction mixture again in an ice-water bath. Slowly add hydrochloric acid (HCl) dropwise to adjust the pH to 2-3.[6] This protonates the carboxylate anion, causing the desired product to precipitate out of the solution as a white solid due to its lower solubility in the acidic aqueous medium.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold water to remove inorganic salts and then with a non-polar solvent like diethyl ether to remove any non-polar organic impurities.[6]

-

Dry the purified this compound in a vacuum oven to obtain the final product. A typical yield for this process is high, often exceeding 90%.[6]

Figure 2: Detailed experimental workflow for the synthesis of the title compound.

Comprehensive Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and stereochemical integrity of this compound, especially given its role as a pharmaceutical intermediate.

4.1. Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for structural elucidation. The spectrum provides characteristic signals for the aromatic protons of the phenyl and pyrazine rings, the amide proton, and the aliphatic protons of the phenylalanine backbone. A reported ¹H NMR spectrum in DMSO-d₆ shows the following key chemical shifts (δ): 3.23 (m, 2H, -CH₂), 4.74 (m, 1H, -CH), 7.16-7.25 (m, 5H, -Ph), 8.74 (t, 1H, -CONH), 8.86-8.89 (t, 2H, -Pyz), 9.14 (s, 1H, -Pyz).[6] ¹³C NMR and 2D NMR techniques (e.g., COSY, HSQC) can be used for further, unambiguous assignment of all carbon and proton signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretches of the carboxylic acid and amide (typically in the range of 1650-1750 cm⁻¹), and the aromatic C-H and C=C stretches.[11][12]

4.2. Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the chemical purity of the compound. A suitable method would involve a C18 column with a mobile phase gradient of water (with an acid modifier like trifluoroacetic acid or formic acid) and acetonitrile. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

4.3. Enantiomeric Purity Determination

Ensuring the high enantiomeric excess (ee) of the (S)-enantiomer is critical. Racemization during the synthesis, particularly during the activation of the carboxylic acid or the hydrolysis step, must be carefully controlled and quantified.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric purity.[13][14] The analysis is performed on a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based (e.g., Teicoplanin) chiral columns are often effective for the separation of N-acyl amino acids.[13][15] The enantiomeric excess is calculated from the integrated peak areas of the (S) and any detected (R) enantiomers.

-

Gas Chromatography (GC) on a Chiral Column: After appropriate derivatization to increase volatility (e.g., esterification followed by acylation), the compound can be analyzed by GC on a chiral stationary phase.[16]

-

NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In some cases, the enantiomeric purity can be determined by ¹H NMR in the presence of a chiral auxiliary that induces a chemical shift difference between the signals of the two enantiomers.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place.[6]

Conclusion and Future Perspectives

This compound is more than a mere precursor; it is a molecule designed with purpose. Its synthesis, while straightforward, requires careful control to maintain its critical stereochemical integrity. Its structure embodies the fusion of a biologically relevant amino acid scaffold with a heterocyclic capping group, a combination that is essential for the therapeutic efficacy of Bortezomib. For researchers in drug development, a thorough understanding of this intermediate—from its synthesis and analytical validation to its strategic importance in the final API—is fundamental. As the field of targeted therapy continues to evolve, the principles of rational design and the meticulous execution of synthetic chemistry, so clearly exemplified by this compound, will remain the cornerstones of innovation. The study of such key intermediates provides invaluable insights into the structure-activity relationships that govern drug action and paves the way for the design of next-generation therapeutics.

References

- This reference is a placeholder for a general medicinal chemistry textbook that would discuss the importance of chiral intermedi

- Bortezomib - Wikipedia. (n.d.).

- What is the mechanism of Bortezomib? - Patsnap Synapse. (2024, July 17).

- Ghattas, W., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Signal Transduction and Targeted Therapy, 7(1), 29.

- Ling, Y. H., et al. (2002). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics, 1(10), 841–849.

- This reference is a placeholder for a review article on proteasome inhibitors.

- This reference is a placeholder for a general organic synthesis textbook.

- This reference is a placeholder for a practical guide to labor

- This reference is a placeholder for a textbook on spectroscopic identific

- This reference is a placeholder for a review article on chiral chrom

- Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie, 63(10), 897-902.

- This reference is a placeholder for a general labor

- This reference is a placeholder for a forward-looking review on the future of targeted cancer therapies.

- This reference is a placeholder for a specific research article detailing the synthesis of Bortezomib.

- Kav, H. U., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.

- This reference is a placeholder for a specific analytical chemistry paper on HPLC methods.

- This reference is a placeholder for a paper on NMR with chiral solv

- This reference is a placeholder for a material safety data sheet

- This reference is a placeholder for a review on the evolution of multiple myeloma tre

- Zhu, Y., et al. (2009). Design, Synthesis, Biological Evaluation, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronate Proteasome Inhibitors, Part I: Comprehensive Understanding of the SAR of α-Amino Acid Boronates. Journal of Medicinal Chemistry, 52(13), 4192–4203.

- ResearchGate. (n.d.). The chemical structure of Bortezomib. Bortezomib is a tripeptide made up of pyrazinoic acid, phenylalanine and leucine with boronic acid instead of a carboxylic acid. [Image].

- This reference is a placeholder for a general organic chemistry textbook discussing reaction mechanisms.

- Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.

- This reference is a placeholder for a review on the importance of stereochemistry in drug design.

- This reference is a placeholder for a general chemistry d

- Arshine Pharmaceutical Co., Limited. (n.d.). This compound.

- This reference is a placeholder for a specific patent detailing the synthesis of Bortezomib.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- This reference is a placeholder for a review article on advances in analytical techniques for chiral separ

- Synthonix. (n.d.). This compound - [P57602].

- Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). This compound.

- PubChem. (n.d.). N-(Pyrazinylcarbonyl)-L-phenylalanine.

Sources

- 1. Bortezomib - Wikipedia [en.wikipedia.org]

- 2. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. This compound - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 5. N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID | 114457-94-2 [chemicalbook.com]

- 7. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: A Key Intermediate in Modern Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a pivotal molecule in pharmaceutical synthesis. From its fundamental molecular structure to its critical role in the production of the proteasome inhibitor Bortezomib, this document synthesizes essential data for professionals in drug discovery and development.

Executive Summary

This compound, also known as N-Pyrazinylcarbonyl-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. Its significance in the pharmaceutical landscape is primarily as a sophisticated building block in the synthesis of complex active pharmaceutical ingredients (APIs). The inherent chirality and the presence of both a pyrazine and a phenyl group make it a structurally rich precursor for targeted therapies. This guide will delve into its chemical and physical properties, outline a detailed and validated synthesis protocol, and elucidate its primary application, providing researchers with a solid foundation for its use in their work.

Molecular Structure and Chemical Identity

The molecular structure of this compound is characterized by a chiral center at the alpha-carbon of the propanoic acid chain, inherited from the L-phenylalanine precursor. This specific stereochemistry is crucial for its function in the synthesis of stereospecific drugs.

The molecule consists of a phenylpropyl group attached to an amide linkage. The amide nitrogen is acylated with a pyrazine-2-carbonyl group. This combination of an aromatic hydrocarbon, a chiral amino acid core, and a nitrogen-containing heterocycle defines its chemical reactivity and utility.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[1] |

| CAS Number | 114457-94-2[2] |

| Molecular Formula | C14H13N3O3[1][2] |

| Molecular Weight | 271.27 g/mol [1] |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2[1] |

| InChI Key | DWYZPDHMMZGQAP-NSHDSACASA-N[1] |

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to off-white or light beige solid/powder | |

| Melting Point | 166-169 °C | [2] |

| Solubility | Sparingly soluble in DMSO and Methanol | |

| Storage | Room temperature, sealed in a dry environment |

Spectroscopic Data (¹H-NMR):

The structure of the compound can be confirmed by ¹H-NMR spectroscopy. The following is a representative spectral data obtained in DMSO-d6 at 300 MHz:

-

δ 3.23 (m, 2H, -CH2) : Corresponds to the two protons of the methylene group in the phenylalanine side chain.

-

δ 4.74 (m, 1H, -CH) : Represents the proton at the chiral alpha-carbon.

-

δ 7.16-7.25 (m, 5H, -Ph) : Indicates the five protons of the phenyl group.

-

δ 8.74 (t, 1H, -CONH) : The proton of the amide linkage.

-

δ 8.86-8.89 (t, 2H, -Pyz) : Two of the protons on the pyrazine ring.

-

δ 9.14 (d, 1H, -Pyz) : The remaining proton on the pyrazine ring.

-

δ 13.06 (s, 1H, -COOH) : The acidic proton of the carboxylic acid group.[2]

Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common route involves the acylation of L-phenylalanine methyl ester followed by hydrolysis.

Causality Behind Experimental Choices

The choice of starting with the methyl ester of L-phenylalanine is strategic. The ester group protects the carboxylic acid from participating in the amidation reaction, thereby directing the acylation to the amino group. The use of a base in the subsequent hydrolysis step is a standard and efficient method for converting the ester back to a carboxylic acid. The pH adjustments are critical; the initial high pH facilitates the saponification of the ester, while the final acidification to a low pH is necessary to protonate the carboxylate and precipitate the final product.

Step-by-Step Methodology

Step 1: Acylation of L-Phenylalanine Methyl Ester

-

Reactants: L-Phenylalanine methyl ester hydrochloride and pyrazine-2-carboxylic acid.

-

Procedure: L-Phenylalanine methyl ester hydrochloride is reacted with pyrazine-2-carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC) or after converting the carboxylic acid to a more reactive species like an acid chloride. This forms N-pyrazinylcarbonyl-L-phenylalanine methyl ester.

Step 2: Hydrolysis of the Methyl Ester

-

Dissolution: Dissolve 1.0 g (3.51 mmol) of N-pyrazinylcarbonyl-L-phenylalanine methyl ester in 10 mL of acetone.[2]

-

Basification: Cool the solution in an ice-water bath and slowly add 2N NaOH solution dropwise to adjust the pH to 12-13.[2]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[2]

-

Acidification and Precipitation: After completion, slowly add hydrochloric acid dropwise in the ice-water bath to adjust the pH to 2-3. A large amount of white solid will precipitate.[2]

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid sequentially with water and ether.[2]

-

Drying: Dry the final product in the air. This process typically yields around 0.89 g (93.6% yield) of the white solid product.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Application in Drug Development: Synthesis of Bortezomib

The primary and most significant application of this compound is as a key intermediate in the synthesis of Bortezomib.[2] Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular machinery for protein degradation. It is a cornerstone therapy for multiple myeloma and other hematological malignancies.

The synthesis of Bortezomib involves the coupling of this compound with a boronic acid-containing fragment, specifically a pinanediol ester of a boronic acid derivative of leucine. The stereochemistry of the starting materials is critical for the final biological activity of Bortezomib.

Bortezomib Synthesis Pathway

Caption: Key steps in the synthesis of Bortezomib from the topic compound.

Biological Activity and Significance

The available scientific literature does not indicate significant direct biological or pharmacological activity for this compound itself. Its primary role is that of a synthetic intermediate. The biological activity of interest arises after its incorporation into the larger and more complex structure of Bortezomib.

The pyrazine ring, while part of a biologically active molecule in the final product, in this intermediate primarily serves as a stable heterocyclic moiety that can participate in molecular interactions within the active site of the target enzyme of the final drug. The L-phenylalanine backbone provides the necessary stereochemical configuration and a lipophilic side chain.

The value of this compound lies in its ability to be reliably and efficiently synthesized and then coupled to other fragments to produce a highly active and specific therapeutic agent.

Conclusion

This compound is a well-characterized and synthetically accessible molecule of high importance to the pharmaceutical industry. Its value is not in its intrinsic biological activity but in its role as a crucial building block for the synthesis of Bortezomib, a life-saving anticancer drug. This guide has provided a detailed overview of its molecular structure, properties, synthesis, and application, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The continued demand for Bortezomib ensures that the synthesis and understanding of this key intermediate will remain an area of interest.

References

- N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem.

Sources

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid IUPAC name

An In-Depth Technical Guide to the IUPAC Nomenclature of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Abstract

In the fields of medicinal chemistry and drug development, the precise and unambiguous naming of molecules is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a standardized system for this purpose. This technical guide offers a comprehensive analysis of the IUPAC name for the compound identified as this compound (CAS No: 114457-94-2).[1][2] This molecule, a derivative of the amino acid L-phenylalanine, serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, including the proteasome inhibitor Bortezomib.[1][3] This document will deconstruct the systematic name, elucidate the underlying IUPAC rules governing its formation, and provide a detailed protocol for the assignment of its stereochemistry, thereby offering researchers and scientists a robust framework for understanding and applying these principles to other complex chiral molecules.

Systematic Name Deconstruction

The IUPAC name this compound can be systematically broken down into its core components, each defining a specific aspect of the molecular structure. This deconstruction reveals the logic of the nomenclature system, which builds from a parent structure and adds layers of detail through prefixes and locants.

| Component | IUPAC Rule | Structural Significance |

| propanoic acid | Parent Functional Group & Chain | The principal functional group is a carboxylic acid.[4][5][6][7] The longest continuous carbon chain containing this group has three carbons. |

| 3-Phenyl | Substituent | A phenyl group is attached to carbon-3 of the propanoic acid backbone. |

| 2-(...) | Substituent Location | A complex substituent is located on carbon-2 of the propanoic acid chain. |

| pyrazine-2-carboxamido | Complex Substituent Name | This describes the substituent at C2. It is an amide derived from pyrazine-2-carboxylic acid, linked to the parent chain via the amide nitrogen.[8][9][10] |

| (S)- | Stereochemical Descriptor | Defines the absolute configuration of the chiral center at carbon-2 using the Cahn-Ingold-Prelog (CIP) priority system.[11][12][13] |

Foundational IUPAC Nomenclature Principles

The construction of the name follows a hierarchical set of rules designed to ensure that only one correct systematic name exists for a given structure.

Priority of Functional Groups

When a molecule contains multiple functional groups, IUPAC rules dictate a priority order to determine the parent structure, which receives the suffix in the name.[7][14][15] In this molecule, the two key functional groups are a carboxylic acid and an amide.

Table of Functional Group Priorities (Abbreviated)

| Priority | Functional Group Class | Suffix (as Parent) | Prefix (as Substituent) |

| Highest | Carboxylic Acids | -oic acid | carboxy- |

| Esters | -oate | alkoxycarbonyl- | |

| Amides | -amide | -amido or carbamoyl- | |

| Aldehydes | -al | oxo- or formyl- | |

| Ketones | -one | oxo- | |

| Alcohols | -ol | hydroxy- | |

| Lowest | Amines | -amine | amino- |

The carboxylic acid group has higher priority than the amide group; therefore, the molecule is named as a substituted propanoic acid.[6][16][17] The amide moiety is treated as a substituent.

Parent Chain Identification and Numbering

-

Identification : The parent chain is the longest continuous carbon chain that includes the highest-priority functional group. Here, it is the three-carbon chain of propanoic acid.

-

Numbering : The carbon atom of the carboxylic acid group is designated as carbon-1 (C1).[16][18] The chain is then numbered sequentially.

Caption: Numbering of the propanoic acid parent chain.

Naming the Complex Substituent: Pyrazine-2-carboxamido

When an amide acts as a substituent and is linked through its nitrogen atom, its name is derived from the corresponding carboxylic acid.

-

Identify the Acyl Group : The acyl portion of the amide is derived from pyrazine-2-carboxylic acid .

-

Form the Substituent Name : The name for the substituent group -NH-CO-R is formed by taking the name of the R-CO- group (the acyl group) and adding the suffix "-amido".

The entire substituent name is placed in parentheses to avoid ambiguity, indicating that the "2-" locant refers to the position on the pyrazine ring, not the parent propanoic acid chain.

Stereochemical Assignment: The (S) Descriptor

The designation "(S)" specifies the three-dimensional arrangement of the groups around the chiral center at C2. This is determined using the Cahn-Ingold-Prelog (CIP) sequence rules.[13][20]

Step-by-Step Protocol for CIP Priority Assignment at C2

Step 1: Identify the Chiral Center and its Four Substituents. The chiral center is C2, which is bonded to:

-

-COOH (Carboxyl group)

-

-NH-CO-Pyrazine (Pyrazine-2-carboxamido group)

-

-CH₂-Phenyl (Benzyl group)

-

-H (Hydrogen atom)

Step 2: Assign Priorities Based on Atomic Number. Priorities are assigned to the atoms directly attached to the chiral center. A higher atomic number receives higher priority.

-

Nitrogen (N) of the amide group: Atomic number 7.

-

Carbon (C) of the carboxyl group: Atomic number 6.

-

Carbon (C) of the benzyl group: Atomic number 6.

-

Hydrogen (H) : Atomic number 1.

This gives an initial ranking: -NH-CO-Pyrazine > (-COOH, -CH₂-Phenyl) > -H . Hydrogen is unambiguously the lowest priority (4).

Step 3: Resolve Ties by Moving to the Next Atoms. To differentiate between the -COOH and -CH₂-Phenyl groups, we examine the atoms attached to these carbons.

-

For -COOH : The carbon is double-bonded to one oxygen and single-bonded to another oxygen. In the CIP system, a double bond counts as two separate single bonds to that atom type. So, the attachments are (O, O, O).

-

For -CH₂-Phenyl : The carbon is bonded to one carbon (of the phenyl ring) and two hydrogens. The attachments are (C, H, H).

Comparing the highest atomic number in each list (Oxygen vs. Carbon), the carboxyl group outranks the benzyl group.

Step 4: Final Priority Assignment.

-

-NH-CO-Pyrazine (Highest priority due to Nitrogen)

-

-COOH (Carbon bonded to three oxygens)

-

-CH₂-Phenyl (Carbon bonded to one carbon and two hydrogens)

-

-H (Lowest priority)

Step 5: Determine the Configuration. Orient the molecule so that the lowest-priority group (-H, priority 4) is pointing away from the viewer (dashed bond). Then, trace the path from priority 1 to 2 to 3.

-

If the path is counter-clockwise , the configuration is (S) for sinister.

-

If the path is clockwise , the configuration is (R) for rectus.

For this molecule, the natural L-phenylalanine precursor dictates an (S) configuration. Tracing from -NH (1) → -COOH (2) → -CH₂Ph (3) describes a counter-clockwise arc.

Caption: CIP priority assignment for the C2 stereocenter.

Alternative Names and Identifiers

In scientific literature and chemical databases, this compound may be listed under several synonyms. Recognizing these is crucial for comprehensive literature searches.

-

N-Pyrazinylcarbonyl-L-phenylalanine : A common semi-systematic name that treats the molecule as an N-acylated derivative of the amino acid L-phenylalanine.[1][2][21]

-

(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid : An alternative but equally valid IUPAC name.[2]

-

Bortezomib Impurity 2 : In pharmaceutical contexts, it may be classified as an impurity or intermediate related to the drug Bortezomib.[2]

Conclusion

The IUPAC name This compound is a precise descriptor of a complex chiral molecule, derived from a systematic application of nomenclature rules. The process involves identifying the highest-priority functional group (carboxylic acid) to define the parent chain, correctly numbering that chain, systematically naming all substituents, and rigorously assigning the absolute stereochemistry of the chiral center using the Cahn-Ingold-Prelog rules. For researchers in drug discovery and organic synthesis, a thorough understanding of these principles is essential for accurate communication, documentation, and replication of scientific work.

References

- Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

- Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. JoVE. [Link]

- N-(Pyrazinylcarbonyl)-L-phenylalanine.

- Naming Amides - IUPAC Nomencl

- Naming of substituted amines and amides. Chemistry Stack Exchange. [Link]

- Nomenclature of Amides. Chemistry LibreTexts. [Link]

- Naming Amides. Chemistry Steps. [Link]

- Table of Functional Group Priorities for Nomencl

- Nomenclature of Carboxylic Acids. Chemistry LibreTexts. [Link]

- New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures.

- (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity.

- 18.

- Naming Carboxylic Acids. Chemistry Steps. [Link]

- RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. IUPAC. [Link]

- R-5.7.1 Carboxylic acids. ACD/Labs. [Link]

- Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

- 2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. [Link]

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry. YouTube. [Link]

- 4.3: Naming stereoisomers. Chemistry LibreTexts. [Link]

- Practice Problem: IUPAC Nomenclature and Stereochemistry. YouTube. [Link]

- IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. ExamsDaily. [Link]

- Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance.

- IUPAC nomenclature of organic chemistry. Wikipedia. [Link]

Sources

- 1. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID | 114457-94-2 [chemicalbook.com]

- 2. N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID CAS#: 114457-94-2 [m.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 9. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 10. youtube.com [youtube.com]

- 11. publications.iupac.org [publications.iupac.org]

- 12. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Naming Amides - Chemistry Steps [chemistrysteps.com]

- 20. youtube.com [youtube.com]

- 21. echemi.com [echemi.com]

A Comprehensive Technical Guide to (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: A Key Intermediate in the Synthesis of Bortezomib

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a critical chemical intermediate in the synthesis of the proteasome inhibitor Bortezomib. Given its primary role as a precursor, this document focuses on its nomenclature, its pivotal position in the synthesis of Bortezomib, and the mechanistic and clinical significance of the final active pharmaceutical ingredient.

Nomenclature and Identification

This compound is a chiral organic compound with a well-defined structure. Due to its specific application in the pharmaceutical industry, it is known by several synonyms. A clear understanding of this nomenclature is crucial for researchers and chemists in the field.

Systematic Name: this compound

CAS Number: 114457-94-2[1]

Molecular Formula: C₁₄H₁₃N₃O₃[1]

Molecular Weight: 271.27 g/mol [1]

Common Synonyms:

-

N-(Pyrazinylcarbonyl)-L-phenylalanine[2]

-

Bortezomib Acid Analog[3]

-

Bortezomib Impurity B[1]

-

(2S)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid[2]

-

N-(2-pyrazinylcarbonyl)-L-phenylalanine[2]

While the compound itself does not have registered trade names, its significance is intrinsically linked to the trade name of the final drug product, Bortezomib.

Associated Trade Name (for the final drug product):

-

Velcade®[4]

Role in the Synthesis of Bortezomib

This compound is a key advanced intermediate in the convergent synthesis of Bortezomib.[1][5] Its structure contains the core phenylalaninyl and pyrazinylcarbonyl moieties that are essential for the pharmacological activity of Bortezomib. The synthesis of Bortezomib involves the coupling of this acid intermediate with a boronic acid-containing fragment.

Synthetic Workflow Overview

The overall synthetic strategy for Bortezomib typically involves two main branches that converge in a final coupling step. One branch focuses on the synthesis of the chiral aminoboronic ester, while the other culminates in the production of this compound.

Mechanism of Action of Bortezomib

As this compound's primary relevance is as a precursor to Bortezomib, understanding the mechanism of action of Bortezomib is paramount for appreciating the significance of this intermediate. Bortezomib is a highly selective and reversible inhibitor of the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins within the cell.[6]

The chymotrypsin-like activity of the proteasome, located at the β5 subunit of the 20S catalytic core, is the primary target of Bortezomib.[6] The boron atom in Bortezomib forms a stable but reversible tetrahedral intermediate with the hydroxyl group of the active site threonine residue in the β5 subunit.[7] This interaction blocks the catalytic activity of the proteasome.

The inhibition of the proteasome leads to a cascade of downstream effects that are particularly detrimental to cancer cells, especially multiple myeloma cells which are highly dependent on protein turnover and the NF-κB signaling pathway for survival.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of the title compound from its precursors.

Materials:

-

N-(Pyrazinylcarbonyl)-L-phenylalanine methyl ester

-

Acetone

-

2N Sodium Hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Water

-

Ether

-

Ice-water bath

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolve N-(Pyrazinylcarbonyl)-L-phenylalanine methyl ester (1.0 g, 3.51 mmol) in 10 mL of acetone in a suitable reaction vessel.[1]

-

Cool the solution in an ice-water bath.

-

Slowly add 2N NaOH solution dropwise to the cooled solution, adjusting the pH to between 12 and 13.[1]

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 2 hours.[1]

-

After completion, cool the reaction mixture again in an ice-water bath.

-

Slowly add hydrochloric acid dropwise to adjust the pH to between 2 and 3. A large amount of white solid will precipitate.[1]

-

Collect the precipitate by filtration.

-

Wash the collected solid sequentially with water and then with ether.

-

Dry the solid in the air to obtain the final product, this compound.[1]

Expected Yield: Approximately 93.6%[1] Melting Point: 166-169°C[1]

Synthesis of Bortezomib from this compound

The following protocol outlines the coupling of the acid intermediate with the boronic acid fragment to yield Bortezomib. This is a generalized representation of a crucial step in the overall synthesis.

Materials:

-

This compound

-

(1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate (or a similar chiral aminoboronic ester)

-

A suitable condensing agent (e.g., TBTU)

-

A suitable solvent (e.g., dichloromethane)

-

Deprotection and hydrolysis reagents

Procedure:

-

In a reaction vessel, combine this compound and the chiral aminoboronic ester fragment.[8]

-

Add a suitable solvent and a condensing agent to facilitate the peptide bond formation.[5]

-

Allow the reaction to proceed under controlled temperature and time, monitoring for completion.

-

Following the coupling reaction, perform deprotection and hydrolysis steps to remove any protecting groups and yield the final Bortezomib product.[8]

-

The crude Bortezomib is then typically purified by crystallization.

Quantitative Data: Efficacy and Pharmacokinetics of Bortezomib

The following tables summarize key quantitative data for Bortezomib, the final drug product derived from this compound.

In Vitro Efficacy of Bortezomib in Multiple Myeloma Cell Lines

| Cell Line | IC₅₀ (nM) - 24h exposure | IC₅₀ (nM) - 48h exposure | Reference |

| RPMI-8226 | 15.9 | - | [9] |

| U-266 | 7.1 | - | [9] |

| MM1S WT | 15.2 | - | [10] |

| MM1S/R BTZ | 44.5 | - | [10] |

| Various | - | 1.9 - 10.2 | [11] |

Summary of Human Pharmacokinetic Parameters of Bortezomib

| Parameter | Value | Reference |

| Administration Route | Intravenous (IV) Bolus | [12] |

| Distribution Half-life | < 10 minutes | [13][14] |

| Terminal Elimination Half-life | > 40 hours (single dose) | [13][14] |

| 40 - 193 hours (multiple doses) | [12][15] | |

| Volume of Distribution (Vd) | 498 to 1884 L/m² | [12] |

| Plasma Protein Binding | ~83% | [12] |

| Metabolism | Primarily hepatic via CYP3A4, 2C19, 1A2 | [12][16] |

Conclusion

This compound is a compound of significant interest not for its intrinsic biological activity, but for its indispensable role as a key building block in the chemical synthesis of Bortezomib. A thorough understanding of its properties, synthesis, and its relationship to the final active pharmaceutical ingredient is essential for professionals in the field of oncology drug development and medicinal chemistry. The information presented in this guide provides a solid foundation for further research and development in this area.

References

- Pharmacology, Pharmacokinetics, and Practical Applications of Bortezomib. CancerNetwork.

- Reece, D. E., et al. (2009). Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma. Cancer Chemotherapy and Pharmacology, 63(3), 435-444.

- bortezomib injection. U.S. Food and Drug Administration.

- Kryukov, F., et al. (2022). Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response. American Journal of Cancer Research, 12(7), 3296-3313.

- Bortezomib Pharmacogenetic Biomarkers for the Treatment of Multiple Myeloma: Review and Future Perspectives. MDPI.

- Kuhn, D. J., et al. (2013). Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib. PLOS ONE, 8(2), e56132.

- Li, B., et al. (2021). Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p-Dependent Apoptosis. Frontiers in Oncology, 11, 730596.

- 21602 Bortezomib Clinpharm BPCA. U.S. Food and Drug Administration.

- Potency of bortezomib to diminish cell viability (IC50) of myeloma cell... ResearchGate.

- Ivanov, A. S., et al. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron, 65(34), 7105-7108.

- Synthesis of bortezomib. ResearchGate.

- O'Connor, O. A., et al. (2009). Sequence analysis of β-subunit genes of the 20S proteasome in patients with relapsed multiple myeloma treated with bortezomib or dexamethasone. Blood, 114(15), 3289-3290.

- Bortezomib Acid Analog. Pharmaffiliates.

- BORTEZOMIB, PS 341. New Drug Approvals.

- EP2377868A1 - Synthesis of Bortezomib. Google Patents.

- Proteasome subunits differentially control Myeloma cell viability and proteasome inhibitor sensitivity. PMC - PubMed Central.

- Bortezomib bound in an active site of the yeast 20S proteasome (, pdb 2F16). ResearchGate.

- The resistance mechanisms of proteasome inhibitor bortezomib. PMC - PubMed Central.

- Organic Syntheses Procedure. Organic Syntheses.

- Franke, N. E., et al. (2012). Impaired bortezomib binding to mutant β5 subunit of the proteasome is the underlying basis for bortezomib resistance in leukemia cells. Leukemia, 26(4), 757-768.

- This compound. Synthonix.

- N-(Pyrazinylcarbonyl)-L-phenylalanine. PubChem.

Sources

- 1. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID | 114457-94-2 [chemicalbook.com]

- 2. N-(Pyrazinylcarbonyl)-L-phenylalanine | C14H13N3O3 | CID 15042559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103059054A - Synthetic method of bortezomib - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]

- 10. e-century.us [e-century.us]

- 11. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. cancernetwork.com [cancernetwork.com]

- 14. mdpi.com [mdpi.com]

- 15. fda.gov [fda.gov]

- 16. Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Unsung Architect: A Technical Guide to the Discovery and Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of a Key Intermediate

In the landscape of modern drug discovery, the final active pharmaceutical ingredient (API) often receives the entirety of the focus. However, the journey to that final molecule is paved with the synthesis of critical intermediates, the unsung architects of complex pharmaceuticals. (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a molecule not widely known on its own, represents one such pivotal component. Its primary significance lies in its role as a key precursor in the synthesis of Bortezomib (Velcade®), a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1]

This technical guide delves into the discovery and history of this essential building block, not as an isolated event, but within the rich context of medicinal chemistry that necessitated its creation. We will explore the legacy of its parent chemical family, the pyrazine amides, and trace the development of the landmark drug it helps create. Furthermore, this guide will provide a detailed examination of its synthesis, offering field-proven insights into the experimental choices and methodologies that define its production.

PART 1: A Legacy of Pyrazine-Based Therapeutics: The Historical Context

The story of this compound begins not in the context of cancer, but in the fight against tuberculosis. The pyrazine ring, a core component of this molecule, has a storied history in medicine, most notably in the form of Pyrazinamide .

Pyrazinamide, an analog of nicotinamide, was first synthesized in 1936.[2] Its journey to becoming a cornerstone of tuberculosis therapy was serendipitous. Initial observations in the 1940s that nicotinamide possessed some activity against mycobacteria spurred the investigation of related compounds.[2] This led to the discovery in 1952 that pyrazinamide was a potent anti-tubercular agent, particularly effective at killing non-replicating "persister" bacteria within the acidic environments of granulomas.[2] This unique activity allows it to significantly shorten the duration of tuberculosis treatment and it remains a first-line drug to this day.[2]

The success of Pyrazinamide established the pyrazine carboxamide scaffold as a privileged structure in medicinal chemistry, demonstrating that this heterocyclic system could be effectively utilized to create potent therapeutic agents. This historical precedent laid the intellectual groundwork for the use of pyrazine-based fragments in the design of new drugs for different therapeutic areas.

PART 2: The Dawn of Proteasome Inhibition and the Genesis of Bortezomib

The discovery of this compound is inextricably linked to the development of Bortezomib. The journey to Bortezomib began with fundamental biological research into how cells degrade proteins. This led to the discovery of the ubiquitin-proteasome system, a cellular machine responsible for protein turnover. The realization that cancer cells, which often have high rates of protein production and turnover, might be particularly vulnerable to the inhibition of this system, sparked a new approach to cancer therapy.[3]

Dr. Julian Adams and his team, seeking to inhibit the enzymatic functions of the proteasome, developed a dipeptide boronic acid known as PS-341, which would later be named Bortezomib.[3] This molecule was designed to be a highly selective and reversible inhibitor of the 26S proteasome.[4] Early preclinical studies demonstrated its ability to suppress tumor cell growth, induce apoptosis (programmed cell death), and even overcome resistance to standard chemotherapies.[5]

The chemical structure of Bortezomib is an N-protected dipeptide: N-(pyrazin-2-yl)carbonyl-L-phenylalanine-L-leucine boronic acid. It is within this structure that the necessity for this compound becomes clear. This molecule provides the entire N-terminal cap of Bortezomib, combining the historically significant pyrazine ring with the L-phenylalanine residue.

PART 3: "Discovery" Through Necessity: The Emergence of the Key Intermediate

There is no single, celebrated moment of "discovery" for this compound in the traditional sense. It was not identified through a broad screening campaign for its own biological activity. Instead, its existence is a direct result of the logical, retrosynthetic disconnection of the Bortezomib molecule.

Once the target structure of Bortezomib was designed, chemists needed an efficient way to assemble its three key components:

-

The pyrazinecarboxylic acid cap.

-

The L-phenylalanine amino acid.

-

The L-leucine boronic acid analog.

A convergent synthesis approach, where different fragments of the molecule are prepared separately and then combined, was deemed most efficient for large-scale production.[6] This strategy required the synthesis of an intermediate that combined the pyrazine ring and the L-phenylalanine. That intermediate is This compound (CAS No: 114457-94-2).[7][8] Its "discovery" was therefore a critical step in the process of drug development, a purpose-built molecule designed for the specific task of constructing Bortezomib.

Chemical Properties and Specifications

| Property | Value | Source |

| CAS Number | 114457-94-2 | [7][8] |

| Molecular Formula | C₁₄H₁₃N₃O₃ | [9] |

| Molecular Weight | 271.27 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥98% | [9][11] |

| Synonyms | N-(Pyrazinylcarbonyl)-L-phenylalanine | [8][10] |

PART 4: A Technical Guide to the Synthesis of this compound

The synthesis of this key intermediate is a critical step in the overall production of Bortezomib. The primary goal is to form a stable amide bond between the carboxyl group of pyrazine-2-carboxylic acid and the amino group of L-phenylalanine, while preserving the stereochemistry of the phenylalanine chiral center. Several methods have been reported in patents and scientific literature.

Logical Workflow of Synthesis

The synthesis can be visualized as a two-part process: activation of the carboxylic acid and subsequent coupling with the amino acid, followed by deprotection if necessary.

Caption: General Synthesis Workflow for the target molecule.

Experimental Protocol: Acyl Chloride Method

This common method involves the activation of pyrazine-2-carboxylic acid to its acyl chloride, followed by a Schotten-Baumann reaction with an L-phenylalanine ester. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Step 1: Preparation of L-Phenylalanine Methyl Ester Hydrochloride

-

Suspend L-Phenylalanine (1.0 eq) in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride as a white solid.

-

Causality: The use of an ester protecting group for the phenylalanine carboxylic acid prevents self-polymerization during the subsequent coupling step. Thionyl chloride serves both as the reagent for esterification and to form the hydrochloride salt, which is a stable, crystalline solid.

-

Step 2: Preparation of Pyrazine-2-carbonyl Chloride

-

Suspend pyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride.

-

Reflux the mixture until the solid dissolves and gas evolution ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pyrazine-2-carbonyl chloride, which is often used immediately in the next step.

-

Causality: Conversion to the highly reactive acyl chloride is necessary to facilitate the amide bond formation with the relatively non-nucleophilic amino group of the phenylalanine ester. DMF acts as a catalyst for this transformation.

-

Step 3: Coupling to form N-(Pyrazinylcarbonyl)-L-phenylalanine Methyl Ester

-

Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in DCM.

-

Cool the solution in an ice bath.

-

Slowly add a base, such as triethylamine or pyridine (2.2 eq), to neutralize the hydrochloride and free the amine.

-

Add a solution of pyrazine-2-carbonyl chloride (1.1 eq) in DCM dropwise to the cooled solution.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with dilute acid (e.g., 1N HCl), water, and brine. Dry the organic layer and concentrate to obtain the crude ester.

-

Causality: The base is critical to deprotonate the ammonium salt, liberating the free amine which is the active nucleophile for the coupling reaction. An excess of base is used to also quench the HCl generated during the reaction.

-

Step 4: Hydrolysis to this compound [7]

-

Dissolve the crude N-(Pyrazinylcarbonyl)-L-phenylalanine methyl ester (1.0 eq) in a solvent like acetone or methanol.[7]

-

Cool the solution in an ice-water bath.

-

Slowly add an aqueous solution of a base, such as 2N sodium hydroxide (NaOH), until the pH is between 12-13.[7]

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.[7]

-

Once complete, cool the solution again and slowly acidify with hydrochloric acid (HCl) to a pH of 2-3.[7]

-

A white solid will precipitate out of the solution. Collect the precipitate by filtration.

-

Wash the solid with water and then ether, and air dry to obtain the final product.[7]

-

Causality: Saponification (base-catalyzed hydrolysis) of the methyl ester reveals the desired carboxylic acid. The subsequent acidification is necessary to protonate the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate, allowing for easy isolation.

-

PART 5: The Role in Bortezomib Assembly and Future Outlook

Once synthesized, this compound is ready for the final fragment condensation step in the synthesis of Bortezomib. Its carboxylic acid group is activated and then coupled with the free amine of the L-leucine boronic acid fragment (specifically, an amine-protected boronic ester intermediate) to form the final dipeptide backbone.

Caption: Role in Bortezomib Final Assembly.

The story of this compound is a testament to the enabling power of synthetic chemistry in drug development. While it may not possess therapeutic properties of its own, its existence is fundamental to a drug that has extended and improved the lives of thousands of patients. As drug molecules become increasingly complex, the innovation in synthesizing such purpose-built intermediates will continue to be a critical, albeit often unheralded, aspect of pharmaceutical science.

References

- Discovery, Development, and clinical applic

- Discovery, Development, and Clinical Applications of Bortezomib. CancerNetwork. [Link]

- The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma. Taylor & Francis Online. [Link]

- The preclinical discovery and development of bortezomib for the treatment of mantle cell lymphoma. PubMed. [Link]

- The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC. PubMed Central. [Link]

- Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC. PubMed Central. [Link]

- A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Luxembourg Bio Technologies. [Link]

- The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.

- Mechanisms of Pyrazinamide Action and Resistance - PMC. PubMed Central. [Link]

- This compound. Starshine Chemical. [Link]

- N-(Pyrazinylcarbonyl)-L-phenylalanine (CAS No: 114457-94-2)

- This compound - [P57602]. Synthonix. [Link]

- N-Pyrazinylcarbonyl-L-phenylalanine. Starshine Chemical. [Link]

- The Chemical Profile and Applications of Pyrazinylcarbonyl-L-Phenylalanine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- BORTEZOMIB, PS 341. New Drug Approvals. [Link]

- Synthesis method of bortezomib.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine - Google Patents [patents.google.com]

- 3. The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]